(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol CAS 1443351-39-0
(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol CAS 1443351-39-0
An In-Depth Technical Guide to (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol (CAS 1443351-39-0)[1]
Executive Summary
(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol (CAS 1443351-39-0), also known as 2-Bromo-4'-chloro-3'-fluorobenzhydrol, is a high-value synthetic intermediate critical for the construction of diarylmethane scaffolds.[1] These scaffolds are ubiquitous in modern medicinal chemistry, serving as the pharmacophore backbone for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors (e.g., gliflozins) and various kinase inhibitors.[1]
This guide provides a comprehensive technical analysis of the compound, focusing on its robust synthesis via controlled metallation, its downstream conversion to diarylmethane derivatives, and the critical quality attributes required for pharmaceutical applications.[1]
Chemical Profile & Strategic Importance
The compound features a benzhydrol core with two distinct aryl rings: a 2-bromophenyl ring and a 4-chloro-3-fluorophenyl ring.[1]
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2-Bromophenyl Moiety: Acts as a "latent nucleophile."[1] The ortho-bromide is a strategic handle for subsequent Lithium-Halogen Exchange (Li-HE) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the attachment of complex motifs such as C-glycosides (sugar units).[1]
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4-Chloro-3-fluorophenyl Moiety: A bioisostere of the 3,4-dichlorophenyl group.[1] The fluorine atom modulates lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism at the 3-position, a common design strategy in optimizing drug half-life.[1]
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Methanol Bridge: The secondary alcohol serves as a precursor to the methylene (-CH₂-) bridge found in SGLT2 inhibitors, typically accessed via reductive deoxygenation.[1]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1443351-39-0 |
| Molecular Formula | C₁₃H₉BrClFO |
| Molecular Weight | 315.57 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in THF, DCM, MeOH; Insoluble in water |
| Key Functionality | Secondary Alcohol, Aryl Bromide, Aryl Chloride/Fluoride |
Synthetic Methodology: The TurboGrignard Approach
While traditional Grignard formation from 1,2-dibromobenzene is prone to benzyne formation and polymerization, the modern TurboGrignard (iPrMgCl[1]·LiCl) method allows for the selective generation of the 2-bromophenyl anion at low temperatures, ensuring high fidelity.[1]
Protocol: Selective Magnesiation and Addition[3]
Reagents:
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1-Bromo-2-iodobenzene (Precursor for selective exchange) OR 1,2-Dibromobenzene (Requires careful temp control).[1] Recommendation: Use 1-Bromo-2-iodobenzene for highest selectivity.[1]
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Isopropylmagnesium Chloride Lithium Chloride Complex (iPrMgCl[1]·LiCl, 1.3 M in THF).[1]
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4-Chloro-3-fluorobenzaldehyde.[1]
Step-by-Step Workflow:
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System Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere.
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Substrate Dissolution: Dissolve 1-bromo-2-iodobenzene (1.0 eq) in anhydrous THF (5-10 volumes). Cool to -20°C .
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Exchange Reaction: Dropwise add iPrMgCl[1]·LiCl (1.05 eq) over 30 minutes. Maintain internal temperature between -20°C and -15°C.
-
Mechanism:[3][4] The iodine atom, being more polarizable, selectively undergoes exchange, leaving the bromine atom intact.[1] This generates the (2-bromophenyl)magnesium species.[1]
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Checkpoint: Stir for 1 hour. Analyze an aliquot (quenched with D₂O) via GC-MS to confirm conversion to 1-bromo-2-deuterobenzene.
-
-
Electrophile Addition: Dissolve 4-chloro-3-fluorobenzaldehyde (1.05 eq) in THF. Add this solution slowly to the Grignard reagent at -20°C.
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Reaction & Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution.[1]
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Workup: Extract with Ethyl Acetate (EtOAc).[1][2] Wash organic layers with brine, dry over Na₂SO₄, and concentrate.[1][5]
-
Purification: Recrystallize from n-Heptane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Why This Works: Using iPrMgCl[1]·LiCl avoids the "benzyne pathway" common with Mg metal and ortho-dihaloarenes.[1] The LiCl breaks up polymeric Grignard aggregates, increasing the rate and selectivity of the exchange.[1]
Figure 1: Selective synthesis workflow using TurboGrignard reagent to prevent benzyne formation.[1]
Downstream Application: Reductive Deoxygenation
For SGLT2 inhibitors, the alcohol functionality is typically removed to form a methylene bridge.[1] This transforms the benzhydrol into a diarylmethane .[1]
Reaction: (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol + Et₃SiH + BF₃[1]·OEt₂ → (2-Bromophenyl)(4-chloro-3-fluorophenyl)methane[1]
Critical Parameters:
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Lewis Acid: BF₃·OEt₂ or TMSOTf activates the hydroxyl group.[1]
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Hydride Source: Triethylsilane (Et₃SiH) serves as the mild reducing agent.[1]
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Temperature: 0°C to Room Temperature.
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Safety Note: This reaction generates flammable silanes and fluorinated byproducts; adequate ventilation is mandatory.[1]
This step sets the stage for the final coupling (e.g., lithiation of the 2-bromo group and addition to gluconolactone) to generate the drug substance.[1]
Analytical Controls & Impurity Profiling
Ensuring the purity of CAS 1443351-39-0 is vital, as impurities carried forward can interfere with the stereoselective glycosylation steps downstream.[1]
Table 2: Key Impurities and Identification
| Impurity Name | Origin | Control Strategy |
| Des-bromo Analog | Over-reduction or protonation during Grignard formation.[1] | Use anhydrous reagents; strictly control temperature (-20°C). |
| Bis-addition Product | Reaction of the Grignard with the product ketone (if oxidation occurs).[1] | Ensure slight excess of aldehyde; maintain inert atmosphere.[1] |
| Residual Aldehyde | Incomplete reaction. | Monitor via HPLC; remove via bisulfite wash during workup.[1] |
HPLC Method (Guideline):
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
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Mobile Phase A: 0.1% H₃PO₄ in Water.[1]
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Gradient: 40% B to 90% B over 15 minutes.
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Detection: UV at 220 nm (absorption of the phenyl rings).[1]
Safety and Handling
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
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Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The benzylic alcohol is stable but can oxidize to the ketone (benzophenone) upon prolonged exposure to air and light.[1]
References
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Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link (Foundational text on TurboGrignard chemistry).[1]
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Gremmen, C., et al. (2014).[1] Enantioselective Synthesis of SGLT2 Inhibitors. Organic Process Research & Development. Link (General methodology for diarylmethane synthesis).[1]
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Sigma-Aldrich. (2024).[1] Product Specification: (4-bromo-2-chloro-3-fluorophenyl)methanol. Link (Reference for structural analogs and handling).[1]
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BenchChem. (2025).[1][2] Synthesis of Halogenated Benzhydrols: Technical Guide. Link (General protocols for Grignard additions).
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